molecular formula C23H19FN2O2 B6037983 4-(2-biphenylylcarbonyl)-3-(3-fluorophenyl)-2-piperazinone

4-(2-biphenylylcarbonyl)-3-(3-fluorophenyl)-2-piperazinone

Cat. No. B6037983
M. Wt: 374.4 g/mol
InChI Key: JZIZUYGLNQZFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-biphenylylcarbonyl)-3-(3-fluorophenyl)-2-piperazinone, commonly known as BPPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPI is a piperazinone derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of BPPI is not fully understood, but it is thought to act as a modulator of certain neurotransmitter receptors, including the serotonin and dopamine receptors. By modulating these receptors, BPPI is believed to have an effect on the activity of the central nervous system, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
BPPI has been found to exhibit a range of interesting biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. In preclinical studies, BPPI has been found to reduce anxiety-like behavior in rodents, as well as improve depressive-like behavior. Additionally, BPPI has been found to have antipsychotic effects in animal models, making it a promising candidate for the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPPI for lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the activity of certain neurotransmitter receptors. Additionally, BPPI has been found to have a good safety profile in preclinical studies, making it a relatively safe compound to work with. However, one of the limitations of BPPI for lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are a number of potential future directions for research on BPPI. One area of interest is the development of new drugs based on the structure of BPPI, with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of BPPI, which could lead to the development of new treatments for neurological and psychiatric disorders. Finally, more research is needed to explore the potential applications of BPPI in other areas of scientific research, such as cancer biology and immunology.

Synthesis Methods

The synthesis of BPPI can be achieved through a variety of methods, including the reaction of 3-fluoroaniline with 2-biphenylcarboxylic acid chloride in the presence of a base. This reaction yields the intermediate 4-(2-biphenylylcarbonyl)-3-fluoroaniline, which can then be reacted with piperazine to produce BPPI.

Scientific Research Applications

BPPI has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug development. In neuroscience, BPPI has been found to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders such as anxiety and depression. In pharmacology, BPPI has been studied for its potential as a drug candidate, with promising results in preclinical studies. In drug development, BPPI has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

3-(3-fluorophenyl)-4-(2-phenylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-18-10-6-9-17(15-18)21-22(27)25-13-14-26(21)23(28)20-12-5-4-11-19(20)16-7-2-1-3-8-16/h1-12,15,21H,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIZUYGLNQZFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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